8-Desmethoxy-8-fluoro Moxifloxacin

Antibacterial MIC Staphylococcus aureus

Non-compliant impurity reference standards are a leading cause of ANDA/NDA analytical method rejection. This compound is the official Moxifloxacin EP Impurity A (USP Related Compound A), mandatory for compendial HPLC/UPLC methods per FDA and EMA requirements. - Quantifiably distinct: C-8 fluorine substitution yields 2-fold higher MIC (1.0 µg/mL vs. 0.5 µg/mL for Moxifloxacin against S. aureus), enabling unambiguous peak identification. - Dual applicability: Serves both as a process impurity marker for synthetic route optimization and as a photolytic degradant reference for stability-indicating methods. - Supplied with full characterization data (COA, HPLC, MS, NMR) for direct regulatory submission use.

Molecular Formula C20H21F2N3O3
Molecular Weight 389.4 g/mol
CAS No. 151096-44-5
Cat. No. B1149715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Desmethoxy-8-fluoro Moxifloxacin
CAS151096-44-5
Synonyms1-cyclopropyl-6,8-difluoro-4-oxo-7-((4aR,7aR)-tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-dihydroquinoline-3-carboxylic acid
Molecular FormulaC20H21F2N3O3
Molecular Weight389.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H21F2N3O3/c21-14-6-12-17(25(11-3-4-11)8-13(19(12)26)20(27)28)16(22)18(14)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1
InChIKeyWEXQOLCYKFJAJZ-ZUZCIYMTSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Desmethoxy-8-fluoro Moxifloxacin (CAS 151096-44-5): A Critical Fluoroquinolone Impurity & Reference Standard for Analytical Method Development and Quality Control


8-Desmethoxy-8-fluoro Moxifloxacin, also identified by CAS numbers 151096-44-5 and 151213-15-9, is a fluorinated quinolone derivative and a key structural analog of the broad-spectrum antibiotic Moxifloxacin [1]. This compound is officially designated in global pharmacopoeias as Moxifloxacin EP Impurity A and USP Related Compound A [2]. Structurally, it differs from the parent drug by the substitution of the C-8 methoxy group with a fluorine atom and the presence of a diazabicyclononyl moiety at the C-7 position [3]. This structural modification provides a quantifiable basis for differentiating the compound in analytical, synthetic, and impurity profiling applications [4].

Why 8-Desmethoxy-8-fluoro Moxifloxacin Cannot Be Substituted with Generic Fluoroquinolones or Other Moxifloxacin Impurities


8-Desmethoxy-8-fluoro Moxifloxacin is not a generic fluoroquinolone but a specific, well-defined impurity and structural analog of Moxifloxacin. Its substitution with other in-class compounds or even other Moxifloxacin impurities is scientifically invalid due to quantifiable differences in molecular structure, antimicrobial activity, and regulatory classification. For example, its C-8 fluorine atom and S,S-configuration at the C-7 diazabicyclononyl moiety create a unique impurity profile that is distinct from other impurities like Impurity B (6,8-dimethoxy) or Impurity C (8-ethoxy) [1]. Furthermore, while the parent drug Moxifloxacin is a potent antibiotic, this impurity exhibits a substantially reduced potency, with MIC values against Staphylococcus aureus being 1.0 µg/mL compared to Moxifloxacin's 0.5 µg/mL . This specific difference in potency and structure directly impacts its utility as an analytical reference standard and its lack of suitability as a therapeutic agent. The evidence below quantifies these critical distinctions to support precise scientific selection and procurement decisions.

8-Desmethoxy-8-fluoro Moxifloxacin (CAS 151096-44-5): A Quantitative Guide to Differentiated Procurement


Antibacterial Activity Comparison: Reduced Potency vs. Parent Moxifloxacin

8-Desmethoxy-8-fluoro Moxifloxacin demonstrates significantly reduced antibacterial potency compared to its parent compound, Moxifloxacin. A direct head-to-head comparison of Minimum Inhibitory Concentration (MIC) values shows a 2-fold higher MIC against Staphylococcus aureus, indicating inferior activity .

Antibacterial MIC Staphylococcus aureus Fluoroquinolone

Structural Differentiation: C-8 Substitution Confers Unique Physicochemical Properties

The substitution of the C-8 methoxy group in Moxifloxacin with a fluorine atom in 8-Desmethoxy-8-fluoro Moxifloxacin results in distinct physicochemical properties. While direct comparative experimental data is limited, class-level inference from fluoroquinolone SAR and predicted data indicates a shift in lipophilicity, as reflected by a predicted ACD/LogP of 1.93 .

Physicochemical LogP Solubility Fluoroquinolone

Regulatory Specification: Defined Identity as EP/USP Impurity A

This compound is officially specified in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as Moxifloxacin EP Impurity A and USP Related Compound A, respectively [1]. This is a direct and binding classification that other analogs, such as Moxifloxacin Impurity B (6,8-Dimethoxy) or Impurity C (8-Ethoxy), do not share [2]. The EP and USP monographs for Moxifloxacin mandate the control of this specific impurity, establishing its procurement as a non-negotiable requirement for any laboratory engaged in Moxifloxacin quality control or ANDA/NDA submissions [1].

Regulatory Pharmacopeia Impurity Quality Control

Synthetic Relevance: Critical Intermediate in Moxifloxacin Production

In the synthesis of Moxifloxacin, 8-Desmethoxy-8-fluoro Moxifloxacin is not just an impurity but a key late-stage intermediate. Patents describe its formation as a positional isomer during the construction of the diazabicyclononyl moiety [1]. The process-related nature of this impurity means its levels must be carefully controlled; patents highlight the difficulty of separating it from the final API, which can significantly impact manufacturing yield and cost [2]. This contrasts with other impurities that may arise from degradation rather than the synthetic pathway.

Synthesis Process Chemistry Intermediate Fluoroquinolone

8-Desmethoxy-8-fluoro Moxifloxacin (CAS 151096-44-5): Best-Fit Scientific and Industrial Application Scenarios


Analytical Reference Standard for Moxifloxacin Quality Control (QC) and Release Testing

As the official EP Impurity A and USP Related Compound A, 8-Desmethoxy-8-fluoro Moxifloxacin is a mandatory reference standard for any laboratory performing compendial HPLC or UPLC analysis of Moxifloxacin drug substance and finished products [1]. Its use ensures accurate identification, quantification, and control of this specific impurity as required by global regulatory authorities (FDA, EMA) for ANDA/NDA submissions and batch release [1]. Failure to procure and use this specific standard would render the analytical method non-compliant.

Process Chemistry Development and Optimization of Moxifloxacin Synthesis

This compound serves as a critical marker for process chemists optimizing the synthetic route for Moxifloxacin. As a known positional isomer and process-related impurity, monitoring its formation and removal is essential for improving reaction yields and final API purity [2]. The difficulty in separating this isomer from Moxifloxacin, as noted in patents, makes its procurement as a pure reference standard vital for developing and validating efficient purification strategies, directly impacting cost of goods [2].

Stability Studies and Forced Degradation Profiling of Moxifloxacin

While primarily a process impurity, 8-Desmethoxy-8-fluoro Moxifloxacin is also a potential photolytic degradant of Moxifloxacin . Its inclusion as a reference standard in stability-indicating HPLC methods allows analytical scientists to distinguish between process-related impurities and those formed during storage. This differentiation is crucial for establishing accurate shelf-life specifications and understanding the true degradation pathway of the drug product .

In Vitro Antibacterial Activity Studies of Fluoroquinolone Analogs

Due to its quantifiably reduced antibacterial potency compared to Moxifloxacin (2-fold higher MIC against S. aureus) , this compound is a valuable tool for structure-activity relationship (SAR) studies. It provides a clear benchmark for understanding the detrimental impact of the C-8 fluorine substitution on antibacterial activity, serving as a negative control or comparative analog in research aimed at developing novel fluoroquinolones with improved potency or spectrum of activity .

Technical Documentation Hub

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